1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
Description
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone (hereafter referred to as Compound X) belongs to a class of triazolopyrimidine derivatives characterized by a benzyl-substituted triazolo[4,5-d]pyrimidine core linked to a piperazine moiety and a 4-methoxyphenyl ethanone group. Its synthesis likely follows established protocols for analogous triazolopyrimidines, involving cyclocondensation reactions and nucleophilic substitutions, as seen in related compounds (e.g., thiophene derivatives in ). Structural elucidation of such compounds typically employs crystallographic tools like SHELX and OLEX2, ensuring precise atomic-level characterization.
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-33-20-9-7-18(8-10-20)15-21(32)29-11-13-30(14-12-29)23-22-24(26-17-25-23)31(28-27-22)16-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRBBLMDJUQYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these reactions include benzyl halides, piperazine, and methoxyphenyl derivatives. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl positions, using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
- Antioxidant Activity : Derivatives of triazolo-pyrimidines have demonstrated the ability to mitigate oxidative stress in biological systems, suggesting potential applications in treating oxidative stress-related disorders .
- Neuroprotective Effects : Studies have shown that similar compounds can provide neuroprotection in models of neurodegenerative diseases such as Parkinson's disease. They have been effective in reducing symptoms like catalepsy induced by haloperidol.
- Antimicrobial Properties : The triazole moiety is often linked with antimicrobial activity against various pathogens. While specific data on this compound's efficacy against ESKAPE pathogens is limited, related analogs have shown promise.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound adheres to Lipinski's rule of five, indicating favorable oral bioavailability. However, comprehensive toxicological assessments are necessary to evaluate its safety profile thoroughly.
Case Studies
Several studies highlight the compound's biological activities:
- Neuroprotective Study : A study involving triazolo-pyrimidine derivatives demonstrated significant neuroprotective effects in rodent models. The most active derivatives showed reduced catalepsy duration compared to controls, indicating their potential for treating neurodegenerative diseases.
- Antimicrobial Screening : In research focusing on triazole derivatives, various compounds were tested against bacterial strains. Results indicated variable potency against Gram-positive and Gram-negative bacteria, emphasizing the need for further optimization for specific pathogen efficacy.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity, while the methoxyphenyl group contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacological Implications
- Lipophilicity : The trifluoromethyl group in increases logP, likely improving membrane permeability but risking metabolic instability. Compound X’s methoxy group balances hydrophilicity and lipophilicity.
- Steric Considerations: The phenoxy tail in introduces steric bulk, which may hinder binding to compact active sites compared to the smaller ethanone group in Compound X.
Research Findings and Limitations
While direct pharmacological data for Compound X are absent, structural trends suggest:
- Kinase Selectivity : Analogues with chloro or trifluoromethyl groups () often target ATP-binding pockets in kinases, whereas methoxy-substituted derivatives may favor GPCR interactions.
- Synthetic Accessibility : The methoxy group in Compound X simplifies synthesis compared to trifluoromethyl or ethoxy substituents, which require specialized reagents.
- Crystallographic Validation : Structural studies using SHELX and OLEX2 confirm piperazine linker flexibility and triazolopyrimidine planarity across analogues, critical for structure-activity relationship (SAR) analyses.
Biological Activity
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a synthetic derivative that incorporates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities that can be explored in various therapeutic contexts, including anticancer and antimicrobial applications.
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 282.33 g/mol
- CAS Number : 2137710-44-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The triazolo[4,5-d]pyrimidine moiety is known for its role in modulating various enzymatic pathways, while the piperazine ring often contributes to receptor binding and modulation.
Biological Activity Overview
The compound has been evaluated for various biological activities through in vitro and in vivo studies. Below are some key findings:
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound showed promising results against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays indicated an IC50 value of approximately 8.47 µM against MCF-7 cells after 72 hours of treatment .
Antimicrobial Activity
In addition to anticancer effects, the compound has also been tested for antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The structure of the compound allows for diverse modifications that can enhance its biological activity:
- Piperazine Substitution : Variations in the piperazine moiety can lead to improved binding affinity for target receptors.
- Triazole Ring Modifications : Alterations in the triazole structure can significantly impact the compound's pharmacokinetics and bioavailability.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Triazole Derivatives : A study reported that triazole-based compounds demonstrated enhanced selectivity towards DprE1, a target for tuberculosis treatment. This suggests potential applications for our compound in infectious diseases beyond cancer .
- Piperazine Analogues : Research on piperazine-containing compounds revealed a broad spectrum of pharmacological activities, including anti-inflammatory and analgesic effects .
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of triazolo-pyrimidine derivatives typically involves cyclization reactions. For example, palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates can yield fused heterocycles like triazolo-pyrimidines . Additionally, chalcone derivatives (e.g., 4-alkoxychalcones) can undergo cyclization with hydrazine derivatives in acidic conditions (e.g., glacial acetic acid with HCl) to form pyrazoline intermediates, which may serve as precursors for further functionalization . Optimization includes adjusting reaction time (5–8 hours for reflux), temperature (60–65°C for cyclization), and stoichiometry (e.g., 2:1 molar ratio of hydrazine to chalcone) to improve yields .
Q. Which analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves molecular geometry, as demonstrated for pyrazoline derivatives with methoxyphenyl substituents .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.75 ppm for methoxy groups, aromatic proton splitting patterns) confirm substituent positions and purity .
- Mass spectrometry : High-resolution ESI-MS or EIMS validates molecular weight (e.g., base peak at m/z 356 for a related pyrazoline compound) .
- Chromatography : TLC and GC monitor reaction progress and purity during synthesis .
Q. How can researchers screen this compound for initial biological activity?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or antifungal assays (e.g., against Candida spp.) .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Evaluate binding to kinases or proteases via fluorescence-based kinetic assays .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s biological activity?
- Target identification : Employ pull-down assays with biotinylated probes or affinity chromatography to isolate protein targets .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and association/dissociation rates .
- Metabolic profiling : LC-MS/MS identifies metabolites in hepatic microsomes to map degradation pathways .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the methoxyphenyl group (e.g., replace -OCH₃ with -OCF₃ or halogens) to assess impact on potency .
- Scaffold hopping : Replace the triazolo-pyrimidine core with triazolo-oxazinone or thiadiazolo-pyrimidine systems to compare activity .
- Bioisosteric replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility .
Q. How should contradictory data (e.g., high in vitro activity vs. poor in vivo efficacy) be addressed?
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles to enhance bioavailability .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models to identify absorption barriers .
- Metabolite interference : Test if major metabolites (e.g., demethylated derivatives) antagonize the parent compound’s activity .
Q. What computational methods predict binding modes and stability?
- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hinge region hydrogen bonding) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the piperazine-ethanone linker .
- QM/MM calculations : Evaluate electronic effects of substituents (e.g., methoxy vs. ethoxy) on binding energy .
Q. How can stability under varying conditions (pH, light, temperature) be assessed?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then analyze by HPLC .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photodegradants .
- Thermal analysis : DSC/TGA determines melting points and decomposition thresholds (e.g., mp 120–124°C for a pyrazoline analog) .
Methodological Notes
- Synthetic protocols : Prioritize palladium-catalyzed methods for scalability and regioselectivity .
- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
